Saflufenacil-N-desmethyl

Description

Properties

IUPAC Name |

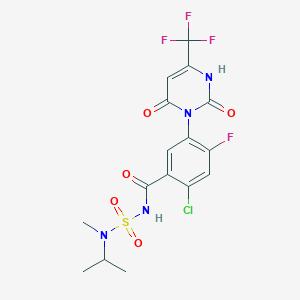

2-chloro-5-[2,4-dioxo-6-(trifluoromethyl)-1H-pyrimidin-3-yl]-4-fluoro-N-[methyl(propan-2-yl)sulfamoyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClF4N4O5S/c1-7(2)24(3)31(29,30)23-14(27)8-4-11(10(18)5-9(8)17)25-13(26)6-12(16(19,20)21)22-15(25)28/h4-7H,1-3H3,(H,22,28)(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASCZLNVIWHMJNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)S(=O)(=O)NC(=O)C1=CC(=C(C=C1Cl)F)N2C(=O)C=C(NC2=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClF4N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501348721 | |

| Record name | Saflufenacil-N-desmethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501348721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854122-75-1 | |

| Record name | Saflufenacil-N-desmethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501348721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation and Chemical Transformations of Saflufenacil N Desmethyl

Biosynthesis and Enzymatic Demethylation Pathways from Saflufenacil (B1680489)

The primary route for the formation of Saflufenacil-N-desmethyl in biological systems is through the enzymatic N-demethylation of its parent compound, saflufenacil. This process is a common metabolic reaction for many xenobiotics, facilitating their detoxification and excretion. In the case of saflufenacil, demethylation can occur at two distinct locations on the molecule.

N-Demethylation of the Sulfamide (B24259) Moiety

The most direct pathway to this compound involves the removal of a methyl group from the N-methyl-N-isopropylsulfamide side chain of saflufenacil. This biotransformation is an oxidative process, typically catalyzed by cytochrome P450 monooxygenases. The reaction converts the tertiary sulfamide group in saflufenacil into a secondary sulfamide in this compound. This metabolite is identified in metabolic studies as M800H01. fao.orgherts.ac.uk This specific demethylation is a significant step in the metabolism of saflufenacil in both plants and animals. fao.org

Stepwise Dealkylation of the N-Methyl-N-Isopropyl Group

The N-methyl-N-isopropyl group on the sulfamide side chain can undergo further dealkylation beyond the initial removal of the methyl group. epa.gov Metabolic studies have identified subsequent elimination of the N-isopropyl group from the parent compound to form metabolite M800H03. fao.org The same reaction can also transform this compound (M800H01) into metabolite M800H05. fao.org Furthermore, a metabolite resulting from the demethylation of both the uracil (B121893) ring and the sulfamide moiety (M800H11) has also been detected, indicating a stepwise dealkylation process. fao.org These sequential dealkylation reactions represent a significant degradation pathway for saflufenacil in biological systems. epa.gov

Table 1: Key Metabolites of Saflufenacil via Dealkylation

| Metabolite ID | Transformation from Parent Compound | Site of Dealkylation |

|---|---|---|

| M800H01 (this compound) | N-demethylation | Sulfamide Moiety |

| M800H02 | N-demethylation | Uracil Ring |

| M800H03 | N-deisopropylation | Sulfamide Moiety |

| M800H05 | N-deisopropylation of M800H01 | Sulfamide Moiety |

Hydrolytic Cleavage Mechanisms Leading to Derivative Formation

Table 2: Hydrolytic Stability of Saflufenacil

| pH | Stability / Half-life |

|---|---|

| 5 | Stable |

| 7 | Half-life of 248 days |

Synthetic Routes and Laboratory Preparation Methodologies

The laboratory preparation of this compound is typically achieved through a multi-step chemical synthesis. The general strategy involves first synthesizing the parent saflufenacil molecule, followed by a controlled demethylation process. evitachem.com

Convergent Synthesis Approaches

The synthesis of the saflufenacil backbone often employs a convergent approach. One key reaction involves the condensation of a substituted aniline, such as 2-chloro-4-fluoro-5-aminobenzoic acid, with an oxazinone derivative, like 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one, in acetic acid to form the core structure. evitachem.comwikipedia.org

A separate key intermediate, N-methyl-N-isopropyl sulfamide, can be prepared from sulfuryl chloride isocyanate, t-butanol, and N-methyl-N-isopropylamine. researchgate.net This intermediate is then coupled with the previously formed benzoyl chloride derivative to yield saflufenacil.

Once saflufenacil is obtained, a specific chemical demethylation step is required to produce this compound. This is often achieved using reagents that can selectively remove the methyl group from the sulfamide nitrogen under controlled reaction conditions. evitachem.com This final demethylation step is crucial for the laboratory-scale production of this specific metabolite for research and analytical purposes.

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Class | Role/Identification |

|---|---|---|

| Saflufenacil | Pyrimidinedione Herbicide | Parent Compound |

| This compound | Metabolite of Saflufenacil | Subject of Article (Metabolite M800H01) |

| M800H02 | Metabolite of Saflufenacil | Uracil N-demethylated metabolite |

| M800H03 | Metabolite of Saflufenacil | N-deisopropylated metabolite |

| M800H04 | Metabolite of Saflufenacil | Uracil ring-opened metabolite |

| M800H05 | Metabolite of Saflufenacil | N-deisopropylated metabolite of M800H01 |

| M800H11 | Metabolite of Saflufenacil | Doubly N-demethylated metabolite |

| 2-chloro-4-fluoro-5-aminobenzoic acid | Substituted Aniline | Synthesis Precursor |

| 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one | Oxazinone | Synthesis Precursor |

| N-methyl-N-isopropyl sulfamide | Sulfamide | Synthesis Intermediate |

| Sulfuryl chloride isocyanate | Reagent | Synthesis Precursor |

| t-butanol | Reagent | Synthesis Reagent |

Optimized Reaction Conditions for Controlled Transformation

The laboratory and industrial synthesis of this compound is achieved through a controlled demethylation of saflufenacil. The synthesis of the parent saflufenacil structure typically involves the condensation reaction between a substituted aniline, such as 2-chloro-4-fluoro-5-aminobenzoic acid, and an oxazinone derivative. wikipedia.org Following the formation of the saflufenacil backbone, specific conditions are required for the demethylation step.

Optimization of these conditions is crucial for achieving high yield and purity. Key parameters that are controlled include temperature, the choice of catalyst, and the reaction medium. For instance, a convergent synthesis approach involves coupling 5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide with a fluorinated intermediate. This method utilizes a palladium catalyst and requires anhydrous conditions with a controlled temperature range of 70–80°C. The use of a base like triethylamine (B128534) is also critical to minimize side reactions.

Industrial synthesis may employ catalytic N-demethylation using cytochrome P450 enzymes or chemical oxidants such as potassium permanganate (B83412), which requires a controlled pH between 6.5 and 7.5. vulcanchem.com The selection of solvents is also a critical factor, with options including N,N-dimethylformamide, dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidone. google.comgoogle.com

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Catalyst | Palladium | To facilitate the coupling reaction. | |

| Temperature | 70–80°C | To ensure optimal reaction rate and minimize degradation. | |

| Environment | Anhydrous Conditions | To prevent unwanted side reactions with water. | |

| Base | Triethylamine | To neutralize acidic byproducts and prevent side reactions. | |

| pH (for oxidation method) | 6.5–7.5 | To control the reactivity of the oxidizing agent (e.g., KMnO₄). | vulcanchem.com |

Chemical Reactivity and Derivative Synthesis

This compound is a chemically reactive molecule capable of undergoing various transformations, which are fundamental to its biological activity and environmental fate. evitachem.com Its structure, featuring a secondary sulfamide and a uracil ring, allows for several types of chemical reactions.

Oxidation Reactions

The this compound molecule can undergo oxidation, which involves the addition of oxygen or the removal of hydrogen. evitachem.com Oxidizing agents like potassium permanganate can be used to facilitate such reactions under controlled conditions. evitachem.com These reactions can lead to the formation of different metabolites or derivatives by modifying the functional groups present in the molecule.

Reduction Reactions

Reduction reactions, characterized by the gain of electrons or a decrease in the oxidation state, are also possible for this compound. evitachem.com Reagents such as lithium aluminum hydride are typically used for these types of transformations in a laboratory setting. evitachem.com Such reactions could potentially alter the herbicidal efficacy or the degradation profile of the compound.

Substitution Reactions

Substitution reactions involve the replacement of one functional group in the molecule with another. evitachem.com The aromatic ring and the uracil moiety of this compound are potential sites for substitution reactions. These transformations can be used to synthesize new derivatives with potentially different chemical and biological properties, which is a common strategy in the development of new agrochemicals.

Role as an Intermediate in Organic Synthesis

This compound serves as a crucial intermediate in the degradation pathway of saflufenacil. evitachem.com In agricultural systems, it is a phytotoxic degradation product that actively contributes to weed control. evitachem.com Its formation is a pivotal transitional step that precedes further breakdown into other metabolites, such as the doubly N-demethylated metabolite and eventually a ring-cleavage product. researchgate.netevitachem.com

Biological Activity and Mechanisms of Action in Plant Systems

Protoporphyrinogen (B1215707) IX Oxidase (PPO) Inhibition

The primary mode of action for Saflufenacil-N-desmethyl is the inhibition of the protoporphyrinogen IX oxidase (PPO) enzyme. evitachem.com This enzyme is classified as EC 1.3.3.4 and is pivotal in the biosynthesis of tetrapyrroles. PPO inhibitors are known for their fast-acting, light-dependent herbicidal activity. nih.gov

This compound acts as an inhibitor of the PPO enzyme, which is responsible for the oxidation of protoporphyrinogen IX to protoporphyrin IX. nih.gov Herbicides in this class typically function as competitive inhibitors, binding to the active site of the PPO enzyme that would normally be occupied by its natural substrate, protoporphyrinogen IX. nih.gov This binding blocks the enzyme's catalytic function, leading to a cascade of phototoxic effects.

The PPO enzyme is a key catalyst in the tetrapyrrole biosynthetic pathway, a fundamental process for producing essential molecules like chlorophylls (B1240455) (for photosynthesis) and hemes (for respiration). nih.gov By blocking the PPO enzyme, this compound effectively halts this pathway. The inhibition prevents the conversion of protoporphyrinogen IX, causing this substrate to accumulate within the cell. nih.govresearchgate.net

With the PPO enzyme inhibited, its substrate, protoporphyrinogen IX, builds up and is exported from its site of synthesis in the chloroplasts and mitochondria into the cytoplasm. nih.gov In the cytoplasm, non-specific oxidases convert the excess protoporphyrinogen IX into protoporphyrin IX. nih.gov

Protoporphyrin IX is a highly potent photosensitizing molecule. nih.gov In the presence of light and molecular oxygen, it triggers a Type II photosensitization reaction, transferring energy to oxygen to create highly destructive reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). nih.govnih.gov This overproduction of ROS overwhelms the plant's natural antioxidant defense systems, leading to significant oxidative stress. nih.govresearchgate.net Studies on the parent compound, saflufenacil (B1680489), have confirmed the accumulation of both protoporphyrin IX and the ROS hydrogen peroxide in treated leaf tissues of susceptible plants. researchgate.netresearchgate.net

| Stage | Event | Consequence |

| 1. Inhibition | This compound binds to the PPO enzyme. | The tetrapyrrole biosynthetic pathway is blocked. |

| 2. Accumulation | The substrate protoporphyrinogen IX builds up and moves to the cytoplasm. | Protoporphyrinogen IX is converted to protoporphyrin IX. |

| 3. Photosensitization | Protoporphyrin IX absorbs light energy. | Energy is transferred to molecular oxygen. |

| 4. ROS Generation | Reactive Oxygen Species (e.g., singlet oxygen) are formed. | The plant's antioxidant defenses are overwhelmed, causing oxidative stress. |

Cellular and Subcellular Effects in Plant Tissues

The massive generation of ROS initiated by the accumulation of protoporphyrin IX leads to rapid and severe damage at the cellular and subcellular levels, which becomes visually apparent on the whole plant.

Reactive oxygen species are highly unstable and rapidly attack cellular components. researchgate.net Their primary targets are the polyunsaturated fatty acids that are essential components of all cellular membranes, including the plasma membrane and the membranes of organelles like chloroplasts and mitochondria. This attack initiates a destructive chain reaction known as lipid peroxidation. researchgate.net Lipid peroxidation compromises the structural integrity of the membranes, causing them to leak their contents and lose their function, which ultimately leads to rapid cell death. researchgate.net

Physiological Responses in Susceptible Plant Species

This compound, a significant and herbicidally active metabolite of the herbicide saflufenacil, elicits a range of physiological responses in susceptible plant species. Its primary mechanism of action is the inhibition of the enzyme protoporphyrinogen IX oxidase (PPO), a critical component in the chlorophyll (B73375) biosynthesis pathway. This inhibition sets off a cascade of events that ultimately leads to the death of the plant. The most prominent physiological responses observed are the inhibition of chlorophyll formation and a subsequent impact on photosynthetic processes.

Inhibition of Chlorophyll Formation

The primary mode of action of this compound is the disruption of the chlorophyll synthesis pathway. evitachem.com Like its parent compound, saflufenacil, this compound inhibits the enzyme protoporphyrinogen IX oxidase (PPO). evitachem.comncwss.orgapvma.gov.au This enzyme is responsible for the oxidation of protoporphyrinogen IX to protoporphyrin IX, a key precursor to both chlorophyll and heme.

The inhibition of PPO by this compound leads to a significant accumulation of protoporphyrinogen IX within the plant cells. This excess protoporphyrinogen IX is then translocated from the chloroplast to the cytoplasm, where it is rapidly oxidized to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizing molecule. In the presence of light and oxygen, it generates highly reactive singlet oxygen species. These reactive oxygen species cause rapid lipid peroxidation of cellular membranes, including the chloroplast and plasma membranes. This widespread membrane damage leads to a loss of cellular integrity, leakage of cellular contents, and ultimately, cell death.

The visual symptoms of this process in susceptible plants are chlorosis (yellowing of the leaves due to lack of chlorophyll) and necrosis (tissue death). evitachem.com The rapid, light-dependent necrosis of foliar tissue is a characteristic symptom of PPO-inhibiting herbicides. ncwss.org

Table 1: Key Events in the Inhibition of Chlorophyll Formation by this compound

| Step | Event | Consequence |

| 1 | Inhibition of Protoporphyrinogen IX Oxidase (PPO) | Prevents the conversion of protoporphyrinogen IX to protoporphyrin IX. |

| 2 | Accumulation of Protoporphyrinogen IX | Excess substrate builds up within the chloroplasts. |

| 3 | Cellular Translocation | Protoporphyrinogen IX moves from the chloroplast to the cytoplasm. |

| 4 | Oxidation to Protoporphyrin IX | Protoporphyrinogen IX is converted to the photosensitizer protoporphyrin IX. |

| 5 | Generation of Reactive Oxygen Species | In the presence of light, protoporphyrin IX produces singlet oxygen. |

| 6 | Lipid Peroxidation and Membrane Damage | Cellular membranes are destroyed, leading to cell leakage and death. |

| 7 | Visible Symptoms | Chlorosis and necrosis appear on the plant tissues. |

Impact on Photosynthetic Processes

The inhibition of chlorophyll synthesis by this compound has a direct and detrimental impact on the photosynthetic capacity of susceptible plants. evitachem.com Chlorophyll is the primary pigment responsible for capturing light energy, the first critical step in photosynthesis. A reduction in chlorophyll content directly limits the plant's ability to absorb sunlight, thereby reducing the energy available for the photosynthetic process.

Furthermore, the cellular damage caused by the accumulation of protoporphyrin IX extends to the thylakoid membranes within the chloroplasts, which are the sites of the light-dependent reactions of photosynthesis. Damage to these membranes disrupts the electron transport chain, further impairing the plant's ability to convert light energy into chemical energy in the form of ATP and NADPH.

Studies on the parent compound, saflufenacil, have demonstrated that its application can lead to reductions in photosynthetic and transpiration rates. mdpi.com This is attributed to damage to the mesophyll cells and disruption of stomatal function, which impairs the fixation of carbon dioxide and the production of energy. mdpi.com Given that this compound shares the same mechanism of action, it is expected to have a similar impact on photosynthetic processes. The disruption of the electron transport chains in chloroplasts reduces photosynthetic efficiency. mdpi.com

Table 2: Summary of the Impact of this compound on Photosynthesis

| Photosynthetic Parameter | Impact |

| Light Absorption | Reduced due to inhibition of chlorophyll formation. |

| Electron Transport Chain | Disrupted due to membrane damage caused by reactive oxygen species. |

| Carbon Dioxide Fixation | Impaired due to damage to mesophyll cells and stomatal dysfunction. |

| Overall Photosynthetic Rate | Significantly decreased, leading to reduced energy production. |

Metabolic Fate and Biotransformation in Biological Systems Non Human

Absorption and Translocation in Plants

The movement of Saflufenacil-N-desmethyl within a plant is intrinsically linked to the absorption and translocation dynamics of its parent compound, saflufenacil (B1680489). Saflufenacil is readily absorbed by both the roots and foliage of plants apvma.gov.au. Once absorbed, the parent compound can be metabolized into this compound.

Foliar Uptake Dynamics

Following foliar application, saflufenacil is rapidly absorbed by plant leaves. While specific studies detailing the foliar uptake dynamics of this compound are limited, the formation of this metabolite occurs post-absorption of the parent compound. Research on saflufenacil in winter wheat has shown that a significant portion of the applied herbicide partitions into the plant, with the majority being found in the leaves nih.gov. This suggests that the primary sites of this compound formation are likely within the leaf tissues following the foliar uptake of saflufenacil.

Root Absorption and Xylem Translocation

Saflufenacil is effectively absorbed by plant roots from the soil apvma.gov.au. After root uptake, saflufenacil is predominantly translocated via the xylem, the plant's water-conducting tissue, to the shoots researchgate.net. This acropetal movement means that the compound and its metabolites, including this compound, are transported upwards from the roots to the stems and leaves. Studies on corn have indicated that while saflufenacil is absorbed by the roots, its translocation to the shoot is somewhat limited, which contributes to the crop's tolerance researchgate.net.

Phloem Movement and Systemic Distribution Patterns

Movement of saflufenacil and its metabolites in the phloem, which transports sugars and other organic nutrients, is generally considered to be limited researchgate.net. This restricts the basipetal (downward) movement of the compounds from the leaves to the roots. The systemic distribution of saflufenacil and, by extension, this compound, is therefore primarily upward through the xylem. In a study on winter wheat, saflufenacil and its metabolites were found predominantly in the leaves (78%) and to a lesser extent in the roots (22%) nih.gov.

Comparative Metabolism Across Plant Species

The rate and pathway of saflufenacil metabolism, including the formation of this compound, vary among different plant species. This differential metabolism is a key factor in the herbicide's selectivity.

Differential Degradation Rates in Tolerant vs. Susceptible Plants

Crop selectivity to saflufenacil is largely attributed to the rapid metabolism of the parent compound in tolerant species researchgate.net. For example, corn exhibits tolerance to saflufenacil due to its ability to quickly break down the herbicide into non-toxic metabolites researchgate.net. This rapid metabolism reduces the concentration of the active parent compound and its phytotoxic metabolites, such as this compound, at the target site. In contrast, susceptible weed species metabolize saflufenacil more slowly, leading to an accumulation of the herbicide and its active metabolites, resulting in plant death researchgate.net.

Metabolite Profile Variations in Different Crop Groups (e.g., Cereals, Legumes, Vegetables)

Metabolism studies of saflufenacil have been conducted across a range of crop types, revealing variations in the metabolite profiles. The primary metabolic pathways include N-demethylation of the uracil (B121893) ring (leading to the formation of this compound, also known as M800H11), dealkylation of the sulfamide (B24259) nitrogen, and hydrolytic cleavage of the uracil ring mt.gov.

Table 1: Distribution of Saflufenacil and its Metabolite this compound in Winter Wheat

| Plant Part | Percentage of Total Residue |

| Leaves | 78% |

| Roots | 22% |

Data derived from a study on the environmental degradation and distribution of saflufenacil in a Canadian winter wheat field. nih.gov

Table 2: Major Metabolic Pathways of Saflufenacil in Plants

| Metabolic Pathway | Resulting Metabolite Type |

| N-demethylation of the uracil ring | This compound (M800H11) |

| Stepwise degradation (N-dealkylation) of the N-methyl-N-isopropyl group | Side-chain modified metabolites |

| Hydrolytic cleavage of the uracil ring | Urea side chain containing metabolites (e.g., M800H35) |

| Hydroxylation of the phenyl ring | Hydroxylated metabolites |

This table summarizes the main reactions involved in the metabolic pathway of saflufenacil in plants such as corn, soybean, and tomato. mt.gov

Enzymatic Systems Involved in Plant Detoxification (e.g., Cytochrome P450 Monooxygenases)

The detoxification of herbicides in plants is a complex process often involving a suite of enzymatic systems. In the case of this compound, its formation from the parent compound, saflufenacil, is a key metabolic step. This N-demethylation reaction is frequently catalyzed by cytochrome P450 monooxygenases (P450s). P450s are a large and diverse group of enzymes that play a crucial role in the metabolism of a wide range of endogenous and exogenous compounds, including herbicides.

While direct studies pinpointing the specific P450 isozymes responsible for the further metabolism of this compound are not extensively detailed in publicly available literature, the well-established role of P450s in herbicide detoxification provides a strong basis for their involvement. These enzymes typically catalyze oxidative reactions, such as hydroxylation and further dealkylation, which would be plausible next steps in the detoxification pathway of this compound. This metabolic transformation is a critical factor in the selectivity of saflufenacil in certain crops. For instance, rapid metabolism of the parent compound in tolerant species like corn is a key mechanism of selectivity.

The general process of P450-mediated herbicide metabolism involves the introduction of a polar functional group (like a hydroxyl group) onto the herbicide molecule or its metabolite. This initial step, often referred to as Phase I metabolism, increases the water solubility of the compound and renders it more susceptible to subsequent conjugation reactions (Phase II metabolism), which are catalyzed by enzymes such as glutathione (B108866) S-transferases or glycosyltransferases. These conjugation steps further detoxify the compound and facilitate its sequestration into cellular compartments like the vacuole.

| Enzyme System | General Function in Herbicide Metabolism | Plausible Role in this compound Detoxification |

|---|---|---|

| Cytochrome P450 Monooxygenases (P450s) | Catalyze oxidative reactions such as N-demethylation and hydroxylation. | Likely involved in the initial formation of this compound from saflufenacil and its subsequent oxidative degradation. |

| Glutathione S-Transferases (GSTs) | Catalyze the conjugation of glutathione to electrophilic compounds. | Potentially involved in the detoxification of reactive intermediates formed during P450-mediated metabolism of this compound. |

| Glycosyltransferases (GTs) | Catalyze the attachment of sugar moieties (e.g., glucose) to xenobiotics. | May conjugate with hydroxylated metabolites of this compound to increase water solubility and facilitate sequestration. |

Biotransformation in Soil Microorganisms

The fate of this compound in the soil environment is largely dictated by the activity of soil microorganisms. Microbial degradation is a primary mechanism for the dissipation of the parent herbicide, saflufenacil, and its metabolites.

Aerobic Microbial Degradation Pathways

Under aerobic conditions, soil microorganisms play a pivotal role in the breakdown of this compound. The formation of this compound, designated as M800H02 in some studies, is a key step in the aerobic degradation pathway of saflufenacil in soil. nih.gov This N-demethylation is followed by further microbial transformations.

The proposed aerobic soil metabolism pathway for saflufenacil indicates that after its formation, this compound (M800H02) can undergo further degradation. nih.gov This can include additional demethylation, cleavage of the uracil ring, and other transformations leading to the formation of smaller, more polar molecules, and ultimately, mineralization to carbon dioxide. nih.gov The rate of this degradation is influenced by various soil properties, including organic matter content, pH, moisture, and temperature, all of which affect the abundance and activity of the microbial populations responsible for the degradation.

Studies on the dissipation of saflufenacil in various soil types have demonstrated that the herbicide is relatively non-persistent, with half-lives ranging from a few days to several weeks under aerobic conditions. This relatively rapid degradation is indicative of efficient microbial breakdown of the parent compound and its metabolites, including this compound.

| Metabolite | Designation | Position in Aerobic Degradation Pathway | Potential Further Transformation |

|---|---|---|---|

| This compound | M800H02 | Primary metabolite formed from saflufenacil via N-demethylation. | Further demethylation, ring cleavage, mineralization. |

Despite a comprehensive search for scientific data pertaining specifically to this compound, there is insufficient publicly available information to construct a thorough and detailed article that adheres to the requested outline. The majority of research and environmental fate studies focus on the parent compound, saflufenacil.

Key data gaps include:

Soil Adsorption and Desorption Coefficients (Koc/Kd): While studies on the parent compound are extensive, specific sorption coefficients for this compound could not be located.

Vertical Transport Data: There is a lack of specific studies detailing the mobility and leaching potential of this compound through soil profiles.

Plant Partitioning Metrics: Information regarding the direct uptake of this compound from the soil by plants and its subsequent distribution within plant tissues is not available. Existing studies describe its formation within the plant following the uptake of the parent compound.

Degradation Kinetics: Specific photolysis and chemical degradation half-lives for this compound in various environmental compartments (soil, water) are not detailed in the available literature. The focus remains on the degradation pathways of saflufenacil to this metabolite.

Due to these significant gaps in the available scientific data, generating a thorough, informative, and accurate article that strictly follows the provided outline for this compound is not possible at this time. An article could be produced for the parent compound, saflufenacil, for which extensive data exists.

Environmental Dynamics and Ecotoxicological Implications

Degradation Pathways in Environmental Compartments

Formation of Persistent Degradation Products (e.g., Saf-RC)

Saflufenacil-N-desmethyl is a primary metabolite in the degradation cascade of the parent compound, saflufenacil (B1680489). evitachem.com It occupies a transitional position in a pathway that ultimately leads to the formation of more persistent products. evitachem.com The degradation process involves several key stages. Initially, saflufenacil undergoes N-demethylation to form this compound (also designated as Saf-µCH₃). evitachem.comresearchgate.netnih.gov This is followed by a secondary demethylation step, resulting in a doubly N-demethylated metabolite (Saf-2CH₃). evitachem.comresearchgate.netnih.gov

The terminal and most persistent metabolite is formed through the cleavage of the uracil (B121893) ring, yielding a product known as Saf-RC (Saflufenacil-Ring Cleavage). evitachem.comresearchgate.netnih.gov Field studies on winter wheat have demonstrated that this compound is a biologically active intermediate that contributes to the herbicidal effect before it degrades further. evitachem.com In these studies, the parent compound saflufenacil was observed to degrade over a period of 212 days to the persistent metabolite Saf-RC. researchgate.netnih.gov This terminal metabolite was detected at a concentration approximately one-tenth of the initial saflufenacil amount applied, indicating its persistence in the soil environment. researchgate.netnih.gov The primary mechanism for saflufenacil degradation in soil is believed to be aerobic microbial activity. researchgate.net

| Degradation Stage | Metabolite Designation | Chemical Transformation | Persistence Level |

|---|---|---|---|

| Initial Application | Saflufenacil | Parent Compound | Low to Moderate |

| Primary Metabolite | This compound (Saf-µCH₃) | N-demethylation | Moderate |

| Secondary Metabolite | Saflufenacil-N,N-desmethyl (Saf-2CH₃) | Double N-demethylation | Moderate |

| Terminal Metabolite | Saflufenacil-Ring Cleavage (Saf-RC) | Uracil ring cleavage | High |

Ecological Impact on Non-Target Organisms and Ecosystems (excluding direct mammalian toxicity)

Saflufenacil and its metabolites have demonstrated very high toxicity to non-target terrestrial plants. apvma.gov.aupublications.gc.ca Regulatory assessments have identified potential risks to non-target plants from spray drift, necessitating precautionary measures such as no-spray buffer zones to protect adjacent terrestrial habitats. publications.gc.ca

Research findings indicate that dicotyledonous plants are particularly sensitive. epa.gov The toxic effects manifest as impacts on plant emergence, survival, and growth, measured by dry weight and height. apvma.gov.au The most significant effect observed is on plant mortality. apvma.gov.au In vegetative vigor tests, lettuce was highly sensitive, showing a lethal concentration (LC50) of 0.403 g active constituent per hectare. apvma.gov.au In terms of growth inhibition, tomato proved to be the most sensitive species in similar tests, with a 50% effect concentration (EC50) for dry weight recorded at 0.26 g active constituent per hectare. apvma.gov.au Ecological risk assessments have calculated risk quotients (RQs) for non-listed terrestrial plants ranging from 0.64 to 56, and for listed plants from 13.5 to 2,719, indicating a significant potential for adverse effects. epa.gov

| Species | Endpoint | Value (g ac/ha) | Effect |

|---|---|---|---|

| Lettuce | LC50 | 0.403 | Mortality |

| Tomato | EC50 | 0.26 | Growth Inhibition (Dry Weight) |

The risk posed by saflufenacil and its degradation products to aquatic organisms is considered to be lower than the risk to terrestrial plants. In aerobic aquatic systems, saflufenacil degraded with a half-life of 70.7 days. epa.gov

According to ecological risk assessments conducted by the U.S. Environmental Protection Agency, the acute and chronic risk quotients (RQs) for both listed and non-listed aquatic animals did not exceed the level of concern. epa.gov Similarly, the RQs calculated for aquatic plants were also below the agency's level of concern. epa.gov The compound is characterized as being mobile to highly mobile, which creates a likelihood of exposure for aquatic organisms through runoff and leaching. regulations.gov However, it is not expected to bioaccumulate significantly in the aquatic food chain or to partition preferentially into benthic sediments. regulations.gov

Herbicide Resistance Mechanisms and Management Strategies

Evolution of Resistance in Weed Populations

The repeated and widespread use of herbicides with the same mode of action creates a strong selective pressure on weed populations, favoring the survival and reproduction of rare, naturally resistant individuals. Over time, this leads to a significant increase in the frequency of resistant plants within the population.

Selection Pressure from PPO-Inhibiting Herbicides

Protoporphyrinogen (B1215707) oxidase (PPO) inhibitors are a critical class of herbicides used for the control of broadleaf weeds. apvma.gov.au Their mode of action involves the inhibition of the PPO enzyme, which is essential for chlorophyll (B73375) and heme biosynthesis in plants. apvma.gov.au This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death. wikipedia.orgncwss.org The sustained use of PPO-inhibiting herbicides, such as saflufenacil (B1680489), exerts significant selection pressure on weed populations, leading to the evolution of resistant biotypes. epa.gov While resistance to Group 14 herbicides has been relatively infrequent compared to other modes of action, resistant populations are known to exist and their frequency can increase with repeated use. epa.gov

Documented Cases of Saflufenacil-N-desmethyl Resistance (e.g., Kochia)

While resistance is often characterized in response to the parent compound, the herbicidal activity of this compound implies that resistance to saflufenacil confers resistance to its active metabolite. Recently, populations of Kochia scoparia (kochia) have been confirmed to be resistant to saflufenacil. researchgate.netcambridge.orgsdstate.edu These cases represent a significant challenge for weed management, particularly in the Northern Great Plains of North America. cambridge.orgsdstate.edu

Whole-plant dose-response experiments have revealed high levels of resistance in several Kochia accessions. For instance, a population from Kindersley, Saskatchewan, exhibited a 57- to 87-fold resistance to saflufenacil compared to susceptible populations. researchgate.net Even higher levels of resistance have been documented in North Dakota, with one accession from Mandan showing 204- to 321-fold resistance. cambridge.org Another accession from Minot, North Dakota, exhibited 45- to 71-fold resistance to saflufenacil. cambridge.org In 2021, a Kochia population in Saskatchewan was found to survive applications of saflufenacil at 16 times the recommended field rate. producer.com

Documented Resistance Levels to Saflufenacil in Kochia scoparia

| Kochia Accession Location | Resistance Level (R/S Ratio) | Reference |

|---|---|---|

| Kindersley, Saskatchewan | 57- to 87-fold | researchgate.net |

| Mandan, North Dakota | 204- to 321-fold | cambridge.org |

| Minot, North Dakota | 45- to 71-fold | cambridge.org |

| Saskatchewan | Survived 16x field rate | producer.com |

Biochemical Basis of Resistance

The biochemical mechanisms conferring resistance to PPO-inhibiting herbicides like saflufenacil and its metabolite this compound can be broadly categorized into two main types: altered herbicide metabolism and detoxification, and target site mutations.

Altered Herbicide Metabolism and Detoxification

One mechanism of resistance involves the rapid metabolic detoxification of the herbicide before it can reach its target site and cause significant damage. This process is often mediated by enzyme systems such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). cambridge.orgnih.gov These enzymes can modify the herbicide molecule, rendering it non-toxic. nih.govfrontiersin.org

In some crops, selectivity to saflufenacil is achieved through rapid metabolism of the herbicide. ncwss.orgresearchgate.net Similarly, resistant weed biotypes can evolve enhanced metabolic capabilities. Studies on a six-way-resistant Palmer amaranth (B1665344) (Amaranthus palmeri) population with no prior extensive exposure to PPO inhibitors indicated that metabolic resistance, likely mediated by P450 and GST enzymes, was a predominant mechanism. nih.gov Pre-treatment of these resistant plants with a P450 inhibitor restored their sensitivity to the PPO-inhibiting herbicide lactofen. nih.gov This enhanced metabolism can lead to cross-resistance, where resistance to one herbicide confers resistance to other herbicides, even those with different modes of action, if they are detoxified by the same enzymatic pathway. frontiersin.org

Target Site Mutations in PPO Enzyme (if applicable to metabolite)

The most well-documented mechanism of resistance to PPO-inhibiting herbicides is a modification of the target enzyme, protoporphyrinogen oxidase. nih.gov Mutations in the gene encoding the PPO enzyme can alter its structure, reducing the binding affinity of the herbicide while still allowing the enzyme to perform its normal biological function. frontiersin.org

Since this compound acts by inhibiting the PPO enzyme, target-site mutations that confer resistance to the parent compound, saflufenacil, would also be expected to confer resistance to this active metabolite. In weed species like Amaranthus palmeri and waterhemp (Amaranthus tuberculatus), several mutations in the PPX2 gene, which codes for the PPO enzyme, have been identified. cambridge.org A common mutation is the deletion of a glycine (B1666218) residue at position 210 (ΔG210), which has been shown to confer resistance to fomesafen (B1673529) and saflufenacil. cambridge.orgfrontiersin.org Other mutations, such as an arginine-to-glycine substitution at position 128 (R128G), also contribute to resistance. frontiersin.org Recently, a target-site mutation in Kochia has been identified that confers resistance to Group 14 herbicides. ndsu.edu

Research on Cross-Resistance Patterns with Other Herbicides

The evolution of resistance to one PPO-inhibiting herbicide can often result in cross-resistance to other herbicides within the same chemical class or even with different modes of action if the resistance mechanism is broad-spectrum.

PPO-inhibitor resistant Kochia accessions have demonstrated cross-resistance to different chemical families of PPO inhibitors. For example, the resistant populations from Saskatchewan and North Dakota were resistant to both saflufenacil (a pyrimidinedione) and carfentrazone (B104449) (a triazolinone). researchgate.net This suggests that the resistance mechanism in these populations is effective against multiple PPO inhibitor chemistries.

In fomesafen-resistant Amaranthus palmeri, the efficacy of other PPO inhibitors varied, with saflufenacil generally providing better control than many other foliar-applied PPO herbicides. roadsideweeds.com However, cross-resistance was still observed with several other PPO inhibitors. roadsideweeds.com Studies on Amaranthus species with the ΔG210 target-site mutation showed reduced sensitivity to both fomesafen and saflufenacil, with resistant/susceptible (R/S) ratios for saflufenacil ranging from 2.0 to 2.8. cambridge.org

Interestingly, some research has indicated negative cross-resistance, where a mutation conferring resistance to one class of herbicides may increase susceptibility to another. For instance, an ALS inhibitor resistance-conferring mutation (Trp574) in Kochia has been associated with increased sensitivity to PPO-inhibiting herbicides like carfentrazone. cdnsciencepub.com

The pattern of cross-resistance is complex and depends on the specific resistance mechanism, the weed species, and the herbicides . Understanding these patterns is crucial for developing effective and sustainable weed management strategies. saskcanola.com

Synergistic Interactions with Other Herbicidal Agents

This compound, an active metabolite of the herbicide saflufenacil, functions as a protoporphyrinogen IX oxidase (PPO) inhibitor. The efficacy of PPO inhibitors can be significantly influenced by their interaction with other herbicidal agents. These interactions are critical for managing difficult-to-control and herbicide-resistant weed populations.

Combined Action with Glyphosate (B1671968) in Resistant Weeds

The evolution of glyphosate-resistant (GR) weeds has necessitated the use of alternative herbicide strategies, including tank-mixing herbicides with different modes of action. mdpi.com The combination of saflufenacil and glyphosate has been studied for its synergistic effects on controlling GR weeds, such as Conyza bonariensis (hairy fleabane).

Research demonstrates that combining saflufenacil with glyphosate enhances the control of GR Conyza bonariensis compared to the individual application of either herbicide. mdpi.com In one study, the combination of glyphosate with saflufenacil rates of 15 g ha⁻¹ or higher resulted in effective control of GR plants without regrowth. mdpi.com This combination leads to a significant increase in oxidative stress and lipid peroxidation within the weed, contributing to more rapid and complete cell membrane destruction. mdpi.com

A key finding is the reduction of the resistance factor (RF) in GR biotypes when the herbicides are combined. The RF, which measures the level of resistance, was reduced 4.3-fold (from 19.6 to 4.6) when saflufenacil was added to glyphosate. mdpi.com This indicates that the combination makes the resistant weed population significantly more susceptible to the herbicide treatment. The dose of saflufenacil required to achieve 50% growth reduction (GR₅₀) in the resistant biotype was 6.3 times lower when combined with glyphosate compared to when applied alone. mdpi.com

Table 1: Effect of Saflufenacil and Glyphosate Combination on Glyphosate-Resistant (GR) *Conyza bonariensis***

| Herbicide Treatment | Biotype | GR₅₀ (g a.i. ha⁻¹) | Resistance Factor (RF) |

|---|---|---|---|

| Glyphosate | GR | 4050 | 19.6 |

| Glyphosate | GS (Susceptible) | 206.1 | |

| Saflufenacil | GR | 83.8 | 1.1 |

| Saflufenacil | GS (Susceptible) | 75.4 | |

| Saflufenacil + Glyphosate | GR | 13.2 | 4.6 |

| Saflufenacil + Glyphosate | GS (Susceptible) | 2.9 |

Adjuvant Effects on Efficacy and Resistance Mitigation

Adjuvants are critical components in herbicide formulations that can enhance the efficacy of the active ingredient, which is particularly important for managing resistant weeds. The performance of saflufenacil is significantly influenced by the type of adjuvant used.

Studies evaluating the control of horseweed (Conyza canadensis), a weed known for glyphosate resistance, found that the choice of adjuvant had a substantial impact on saflufenacil's effectiveness. The addition of methylated seed oil (MSO) provided the best control of horseweed. usda.gov Crop oil concentrate (COC) was found to be intermediate in effect, while a non-ionic surfactant (NIS) was the least effective adjuvant. usda.gov The inclusion of adjuvants can improve herbicide retention and distribution on the leaf surface, which is crucial for contact herbicides like saflufenacil. researchgate.net For weeds with thick epicuticular wax layers, such as cabbage, certain adjuvant combinations have been shown to increase the cuticular absorption of saflufenacil. nih.gov

Table 2: Influence of Adjuvant Type on Saflufenacil Efficacy for Weed Desiccation**

| Weed Species | Saflufenacil + Merge (MSO-based) | Saflufenacil + MSO | Saflufenacil + AMS |

|---|---|---|---|

| Green Pigweed | 38-100% | Similar | Similar |

| Common Ragweed | 65-96% | Similar | Similar |

| Common Lambsquarters | 0-48% | Similar | Similar |

| Barnyardgrass | 9-24% | Similar | Similar |

By optimizing uptake and efficacy through the use of appropriate adjuvants like MSO, saflufenacil can be a more robust tool for controlling weeds, including those that have developed resistance to other herbicides. usda.govresearchgate.net

Resistance Management Principles and Strategies

The increasing prevalence of herbicide-resistant weeds threatens agricultural productivity and sustainability. croplife.org.au Effective resistance management relies on proactive and diversified strategies to preserve the efficacy of existing herbicides.

Diversification of Herbicide Modes of Action

A cornerstone of herbicide resistance management is the diversification of modes of action (MOA). bayer.co.uk Relying on a single herbicide MOA exerts continuous selection pressure on weed populations, inevitably selecting for resistant individuals. Saflufenacil is a PPO inhibitor, classified under the Herbicide Resistance Action Committee (HRAC) Group 14 (globally) or Group G (Australia). apvma.gov.aunih.gov

Integrated Weed Management Approaches

Chemical control is just one component of a comprehensive Integrated Weed Management (IWM) program. agronomyjournals.com IWM combines multiple weed control tactics—including cultural, mechanical, biological, and chemical methods—to manage weed populations in a way that is economically viable, environmentally sound, and sustainable. agronomyjournals.com

Over-reliance on any single tactic, including herbicides like saflufenacil, is not a sustainable long-term strategy. croplife.org.au IWM approaches seek to reduce the selection pressure for herbicide resistance by incorporating non-chemical methods. agronomyjournals.com

Key components of an IWM program include:

Cultural Practices: Crop rotation, use of cover crops, and adjusting planting dates to disrupt weed life cycles and enhance crop competitiveness.

Mechanical Control: Tillage or cultivation to physically remove or bury weeds.

Stale Seedbed Technique: Preparing a seedbed to encourage weed germination and then controlling the emerged weeds before planting the crop. agronomyjournals.com

Judicious Herbicide Use: When herbicides are necessary, they should be used as part of a planned strategy that includes rotating MOAs, using recommended rates, and targeting weeds at their most susceptible growth stage. bayer.co.ukashs.org

By integrating saflufenacil within an IWM framework, its utility as an effective PPO-inhibiting herbicide can be prolonged, contributing to sustainable weed control and mitigating the evolution of resistance. ashs.orgagronomyjournals.com

Advanced Analytical Methodologies for Detection and Quantification

Extraction and Sample Preparation Techniques

Effective sample preparation is a prerequisite for accurate analysis, aiming to isolate Saflufenacil-N-desmethyl from interfering matrix components and concentrate it to detectable levels. The choice of technique depends on the specific characteristics of the sample matrix.

Solid-Phase Extraction (SPE) is a widely used cleanup technique for aqueous samples. For the analysis of saflufenacil (B1680489) and its metabolites in water, a method utilizing reverse phase (RP C18) solid phase extraction has been employed for sample clean-up, particularly for salt-water samples. epa.gov This technique separates compounds based on their affinity for the solid sorbent material. The general procedure involves conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the target analyte with a suitable solvent.

A study validating an analytical method for saflufenacil and its metabolites in water (including de-ionized, well, pond, and salt-water) demonstrated the efficacy of SPE for sample preparation prior to LC-MS/MS analysis. epa.gov

Table 1: SPE Method Parameters for Water Samples

| Parameter | Description |

|---|---|

| Sample Type | Environmental Water (including salt-water) |

| SPE Sorbent | Reverse Phase (RP C18) |

| Purpose | Sample clean-up and concentration |

| Subsequent Analysis | HPLC-MS/MS |

Data sourced from BASF Analytical Method D0502 validation. epa.gov

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach to sample preparation that has been successfully adapted for the analysis of saflufenacil and its metabolites in soil and agricultural products. nih.govresearchgate.net This method involves an initial extraction with an organic solvent (commonly acetonitrile) followed by a cleanup step using a combination of salts and sorbents to remove interfering substances like lipids, pigments, and sugars. researchgate.net

A modified QuEChERS procedure has been developed for the simultaneous determination of saflufenacil and its metabolites in diverse soil types. nih.gov Similarly, an efficient method for analyzing these compounds in cereals (like soybean and corn) and fruits (apple, grape, and orange) involved extraction with acetonitrile (B52724) and purification using Florisil or a combination of Florisil and octadecylsilane (B103800) (C18). researchgate.net

Table 2: QuEChERS Method Performance in Various Matrices

| Matrix | Analytes | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

|---|---|---|---|

| Soil (5 types) | Saflufenacil & 2 metabolites | 74.1–118.9 | ≤ 26.2 |

| Cereals & Fruits | Saflufenacil & 3 metabolites | 74.6–108.1 | 0.9–18.3 (Intra-day) |

Data compiled from studies on soil and agricultural products. researchgate.netnih.gov

Chromatographic Separation Methods

Chromatography is essential for separating this compound from its parent compound and other metabolites prior to detection.

High-Performance Liquid Chromatography (HPLC), and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), is the standard technique for separating this compound from complex sample extracts. nih.govkoreascience.kr The separation is typically achieved using a reversed-phase C18 column. researchgate.net HPLC is preferred because saflufenacil and its metabolites have relatively large molecular weights and low volatility, making them unsuitable for Gas Chromatography. koreascience.kr

Analytical methods have been established that achieve the determination of saflufenacil and its metabolites, including this compound (often referred to as M800H02), within a short analysis time of 3.5 minutes. researchgate.net The mobile phase composition is optimized to ensure efficient separation and good peak shape.

Table 3: Typical HPLC System Parameters

| Parameter | Specification |

|---|---|

| Technique | HPLC / UPLC |

| Column | Shim-pack GIST C18 researchgate.net |

| Separation Mode | Reversed-Phase |

| Detector | Tandem Mass Spectrometer (MS/MS) |

Parameters are based on established methods for saflufenacil and its metabolites. researchgate.net

Gas Chromatography (GC) is generally not applicable for the analysis of this compound. The compound's low volatility and thermal instability at the high temperatures required for GC analysis make this method unsuitable. koreascience.kr Liquid chromatography is the preferred separation technique.

Spectrometric Detection and Quantification

Following chromatographic separation, highly sensitive and selective spectrometric techniques are used for the definitive identification and quantification of this compound.

Tandem mass spectrometry (MS/MS) is the definitive detection technique for this compound due to its exceptional sensitivity and specificity. nih.gov The analysis is typically performed using an electrospray ionization (ESI) source, often in negative mode. researchgate.net Quantification is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. This approach minimizes matrix interference and allows for very low detection limits.

For this compound (M800H02), specific mass transitions are monitored for accurate quantification and confirmation. epa.govfao.org For instance, one analytical method monitors the transition of the precursor ion m/z 487.0 to the product ion m/z 335.0. epa.gov The limits of detection (LOD) and quantification (LOQ) achieved by these methods are typically in the low micrograms per kilogram (µg/kg) range, demonstrating the high sensitivity of the LC-MS/MS approach. nih.govresearchgate.net

Table 4: LC-MS/MS Method Performance for Saflufenacil Metabolites

| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|

| Soil | 0.25–2.75 µg/kg | 0.83–9.16 µg/kg nih.govresearchgate.net |

| Agricultural Products (Cereals & Fruits) | Not specified | 1 µg/kg researchgate.net |

| Plant Matrices (Wheat, Canola) | Not specified | 0.01 mg/kg (10 µg/kg) fao.org |

| Water | Not specified | 0.001 mg/kg (1 µg/kg) epa.gov |

Data compiled from various validated analytical methods. researchgate.netepa.govnih.govresearchgate.netfao.org

Tandem Mass Spectrometry (MS/MS) for Sensitivity and Specificity

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is widely regarded as the gold standard for the detection and quantification of this compound in various matrices, including soil, water, and agricultural products. researchgate.net This technique offers exceptional sensitivity, allowing for the detection of trace-level residues, and high specificity, which enables the differentiation of the analyte from complex sample components.

Methodologies have been developed for the simultaneous determination of saflufenacil and its metabolites. These methods demonstrate excellent performance characteristics, as detailed in multiple studies. For instance, a method for analyzing residues in agricultural products like soybeans, corn, apples, grapes, and oranges showed high linearity (R² > 0.9984) and low limits of quantitation (LOQ) set at 1 µg/kg for all target compounds. researchgate.netcabidigitallibrary.org Another rapid and sensitive ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) method was developed for the analysis of soil samples, which also showed good linearity (R² ≥ 0.9914) and precision (RSD ≤ 26.2%). fao.orgnih.gov

The specificity of MS/MS is achieved by monitoring specific precursor-to-product ion transitions. For this compound (identified as M800H01 in some studies), the quantitative analysis often involves monitoring the transition of the precursor ion at a mass-to-charge ratio (m/z) of 487.0 to a product ion of m/z 365.9. A secondary transition (e.g., m/z 487.0 → 445.0) is typically used for confirmation.

Table 1: Performance of LC-MS/MS Methods for Saflufenacil Metabolite Analysis

| Matrix | Method | Analyte(s) Including | Limit of Quantification (LOQ) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Cereals & Fruits | LC-MS/MS | Saflufenacil & 3 metabolites | 1 µg/kg | 74.6 - 108.1 | < 13.8 (inter-day) |

| Soil | UPLC-MS/MS | Saflufenacil & 2 metabolites | 0.83 - 9.16 µg/kg | 74.1 - 118.9 | ≤ 26.2 |

| Wheat & Canola | LC-MS/MS | Saflufenacil & metabolite M800H02 | 0.01 mg/kg | 75 - 105 | < 8.3 |

| Water | LC-MS/MS | Saflufenacil & metabolites | 0.001 mg/kg | Validation performed | Validation performed |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While mass spectrometry is ideal for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the definitive structural elucidation and confirmation of this compound. When a new metabolite is isolated or a reference standard is synthesized, NMR provides unambiguous information about the molecular structure by mapping the atomic framework.

Techniques such as ¹H (proton) and ¹³C (carbon) NMR are fundamental to this process. They provide detailed information on the chemical environment of each hydrogen and carbon atom in the molecule, allowing chemists to piece together its structural fragments. In the context of saflufenacil metabolism studies, NMR has been cited as a key technique, alongside mass spectrometry, for confirming the identity of metabolites. nih.gov Furthermore, specialized techniques like ¹⁹F (fluorine) NMR have been used in environmental studies of saflufenacil to investigate degradation products and rule out other potential structures. researchgate.net The general principles of NMR spectroscopy are widely applied in the structural determination of small molecules, making it an indispensable tool for confirming the identity of reference standards and characterizing unknown metabolites like this compound. mdpi.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for the identification and structural characterization of metabolites like this compound, particularly in non-targeted screening approaches. Unlike tandem mass spectrometry which targets known ion transitions, HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), enabling the determination of the elemental composition of an unknown compound.

This capability is crucial in metabolism and degradation studies where the goal is to identify previously unknown breakdown products. For instance, non-targeted mass spectrometry has been successfully employed to identify various degradation metabolites of saflufenacil in environmental samples. researchgate.netresearchgate.netnih.gov By comparing the accurate mass of a detected compound with theoretical masses of potential structures, researchers can generate a list of likely candidates. Subsequent fragmentation analysis (MS/MS) on the HRMS instrument provides further structural information, helping to confirm the identity of the metabolite.

Development and Validation of Analytical Standards

The reliability of any quantitative analysis hinges on the quality and proper characterization of analytical standards. The development and validation of these standards are meticulous processes governed by stringent quality control measures.

Reference Material Characterization

Certified reference materials (CRMs) for this compound are essential for calibrating analytical instruments and ensuring the accuracy of measurements. The production of these standards is a highly controlled process.

Specialized suppliers produce this compound as a high-purity reference material. who.int The characterization and certification of these materials are often performed under internationally recognized quality systems, such as ISO 17034 (General requirements for the competence of reference material producers) and ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories). who.int This ensures that the identity, purity, and concentration of the reference standard are accurately determined and documented. Regulatory study reports also confirm that the characterization, purity, and stability of reference standards used in method validation are thoroughly determined prior to their use.

Quality Control in Residue Analysis

Quality control (QC) is integral to the entire process of residue analysis, from sample receipt to final reporting. It involves a series of procedures to ensure that the analytical method is performing correctly and that the results are reliable. A cornerstone of QC is method validation, which establishes the performance characteristics of the analytical procedure.

Validation parameters for methods detecting this compound are extensively documented and include the following:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. For this compound and related compounds, excellent linearity is consistently reported, with correlation coefficients (R²) often exceeding 0.99. cabidigitallibrary.orgfao.org

Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed by analyzing samples spiked with a known amount of the analyte. Studies show average recoveries for saflufenacil metabolites are consistently within the acceptable range of 70-120%. For example, recoveries in soil have been reported between 74.1% and 118.9%, while in agricultural products they range from 74.6% to 108.1%. cabidigitallibrary.orgfao.org

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. For this compound and its parent compound, LOQs are reported at low µg/kg or mg/kg levels, demonstrating the high sensitivity of the methods. cabidigitallibrary.orgfao.org

Independent laboratory validations are also performed to ensure that the method is rugged and reproducible by different analysts in different laboratories.

Future Research Directions and Unexplored Avenues

Elucidation of Novel Metabolic Pathways in Diverse Organisms

Saflufenacil-N-desmethyl is a major metabolite of the herbicide saflufenacil (B1680489), formed through the enzymatic removal of a methyl group from the parent compound. evitachem.com This N-demethylation occurs at two sites: the N-isopropyl-N-methylsulfamide side chain, resulting in the metabolite M800H01, and the uracil (B121893) ring, producing M800H02. fao.org Both of these demethylation reactions can lead to the formation of a doubly N-demethylated metabolite. fao.orgnih.gov This metabolic transformation is a key step in the degradation cascade of saflufenacil. evitachem.com

While the primary metabolic pathway is qualitatively similar in plants and animals, further research is needed to elucidate novel metabolic pathways in a wider range of organisms. fao.org Current understanding is largely based on studies of target weeds and crop species. Investigating the metabolism of this compound in non-target organisms, such as soil microbes, aquatic life, and various insect species, could reveal previously unknown degradation pathways or the formation of novel metabolites. Such studies would provide a more complete picture of the compound's environmental fate and potential for bioaccumulation.

Table 1: Primary Metabolic Transformations of Saflufenacil

| Parent Compound | Metabolic Process | Resulting Metabolite |

|---|---|---|

| Saflufenacil | N-demethylation at the N-isopropyl-N-methylsulfamide side chain | M800H01 (this compound) |

| Saflufenacil | N-demethylation at the uracil ring | M800H02 (this compound) |

| M800H01 / M800H02 | Further N-demethylation | Doubly N-demethylated metabolite (M800H11) |

Investigation of Sub-lethal Ecological Impacts

This compound, like its parent compound, functions as a protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitor. evitachem.com This inhibition disrupts chlorophyll (B73375) synthesis in plants, leading to the accumulation of phototoxic molecules that cause chlorosis and necrosis. evitachem.com Because it retains this herbicidal activity, this compound is considered a phytotoxic degradation product and not an inert metabolite. evitachem.com

While the lethal effects on target weeds are well-documented, the sub-lethal ecological impacts of this compound on non-target organisms are an area requiring further investigation. Sub-lethal concentrations of agrochemicals have been shown to affect insect behavior and long-term survivability. researchgate.net Research should focus on the potential for this compound to cause subtle but significant harm to ecosystems. This includes studying its effects on the growth, reproduction, and behavior of soil invertebrates, aquatic organisms, and beneficial insects. nih.govnih.gov Understanding these sub-lethal impacts is crucial for a more accurate ecological risk assessment.

Development of Advanced Bio-Monitoring Techniques

Effective monitoring of this compound in various environmental and biological matrices is essential for assessing exposure and risk. Current bio-monitoring for pesticides often involves techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) to detect metabolites in samples such as urine, blood, and tissue. hh-ra.orgcdc.govnih.gov

Future research should focus on developing more advanced, sensitive, and high-throughput bio-monitoring techniques specifically for this compound. nih.gov This could include the development of specific antibodies for immunochromatographic tests, which would allow for rapid and portable screening. nih.gov Furthermore, creating advanced molecular techniques and bioinformatics tools could help in the detection and quantification of this metabolite in complex biological samples. nih.gov Improving these methods will enable more accurate assessments of exposure levels in both human and wildlife populations. researchgate.net

Computational Modeling of Environmental Fate and Interactions

The environmental fate of this compound is influenced by factors such as soil type, pH, and organic carbon content, which affect its sorption, desorption, and mobility. awsjournal.org Studies have shown that the parent compound, saflufenacil, has the potential for vertical transport through soil. nih.govresearchgate.net

Future research should employ computational modeling to better predict the environmental fate and interactions of this compound. awsjournal.org By integrating data on its chemical properties with environmental variables, models can simulate its movement through soil and water, its potential for leaching into groundwater, and its persistence in different ecosystems. These models can be invaluable tools for predicting potential environmental contamination and for developing strategies to mitigate risks. awsjournal.org

Table 2: Factors Influencing the Environmental Mobility of Saflufenacil and its Metabolites

| Factor | Influence on Mobility |

|---|---|

| Soil Organic Carbon | Higher content leads to greater sorption and less mobility. awsjournal.org |

| Soil pH | Affects the ionic state and solubility of the compound. epa.gov |

| Clay Content | Can influence sorption and mobility. awsjournal.org |

| Cation Exchange Capacity (CEC) | Plays a role in the sorption-desorption process. awsjournal.org |

Strategies for Enhancing Herbicide Selectivity and Reducing Off-Target Effects

The selectivity of saflufenacil in certain crops, like corn, is attributed to the plant's ability to rapidly metabolize the parent compound into less phytotoxic forms. researchgate.net This differential metabolism is a key mechanism of herbicide selectivity. scielo.brscielo.br Understanding the metabolic pathways that lead to the formation and subsequent degradation of this compound is crucial for developing strategies to enhance crop safety and reduce damage to non-target plants. researchgate.net

Future research should focus on leveraging this understanding to enhance herbicide selectivity. This could involve identifying the specific enzymes responsible for the detoxification of this compound in tolerant crops. With this knowledge, it may be possible to develop crop varieties with enhanced metabolic capabilities, thereby increasing their tolerance to the herbicide. Additionally, the use of safeners, which are chemical agents that increase a crop's tolerance to a herbicide, could be explored to further minimize off-target effects. scielo.br

Q & A

Basic Research Questions

Q. What analytical methods are most effective for identifying and characterizing Saflufenacil-N-desmethyl in environmental or biological matrices?

- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for detecting and quantifying this compound due to its high sensitivity and specificity. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (particularly H and C NMR) is critical. When analyzing environmental samples, solid-phase extraction (SPE) with C18 cartridges improves recovery rates by minimizing matrix interference .

Q. How can researchers optimize the synthesis of this compound for reproducibility in academic labs?

- Methodological Answer : A convergent synthesis approach, as described by Wang et al. (2020), involves coupling 5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide with a fluorinated intermediate under palladium catalysis. Key parameters include maintaining anhydrous conditions, controlling reaction temperatures (70–80°C), and using triethylamine as a base to minimize side reactions. Detailed protocols for intermediate purification (e.g., column chromatography with silica gel 60) are essential for reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, lab coats, and safety goggles) to avoid dermal exposure. Work under a fume hood due to potential respiratory hazards. Waste disposal should follow EPA guidelines for sulfonamide derivatives, with neutralization using activated carbon before incineration. Toxicity data from analogous compounds (e.g., fipronil metabolites) suggest acute oral LD50 values in rodents >500 mg/kg, warranting caution in dosing .

Advanced Research Questions

Q. How can researchers resolve contradictions in degradation kinetics data for this compound across different environmental conditions?

- Methodological Answer : Contradictions often arise from variable pH, microbial activity, or UV exposure. A tiered experimental design is recommended:

- Phase 1 : Controlled lab studies (OECD 307 guidelines) to isolate variables (e.g., pH 5–9, 25–40°C).

- Phase 2 : Field studies with isotopic labeling (C-tracers) to track metabolite pathways.

- Data Analysis : Use multivariate regression to identify dominant degradation drivers. For example, hydrolysis dominates at pH >8, while photolysis is negligible in shaded soils .

Q. What mechanistic insights explain the herbicidal selectivity of this compound compared to its parent compound?

- Methodological Answer : this compound inhibits protoporphyrinogen oxidase (PPO) with higher affinity due to its reduced steric hindrance. Computational docking studies (AutoDock Vina) show a binding energy of −9.2 kcal/mol for the metabolite vs. −8.5 kcal/mol for Saflufenacil. Validate using Arabidopsis PPO2 mutants and in vitro enzyme assays with IC50 comparisons .

Q. How can researchers design experiments to assess the long-term ecotoxicological impacts of this compound in aquatic ecosystems?

- Methodological Answer :

- Tier 1 : Acute toxicity tests (48-h Daphnia magna immobilization; 96-h zebrafish LC50).

- Tier 2 : Chronic exposure studies (21-day algal growth inhibition, Chlorella vulgaris).

- Tier 3 : Mesocosm experiments simulating agricultural runoff (0.1–10 µg/L concentrations).

- Endpoint Analysis : Measure biomarkers like glutathione-S-transferase (GST) activity and lipid peroxidation to quantify oxidative stress. Reference EPA Ecotox Knowledgebase for comparative data .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported half-lives () of this compound in soil vs. water?

- Methodological Answer : Soil values (14–28 days) are typically longer than aquatic (3–7 days) due to adsorption to organic matter. Use standardized OECD 106 (adsorption coefficient, ) and OECD 308 (water-sediment systems) to validate site-specific persistence. Adjust models (e.g., PERSIST, EPI Suite) with measured organic carbon content and microbial biomass data .

Experimental Design and Funding

Q. What criteria should guide the selection of model organisms for studying this compound’s non-target effects?

- Methodological Answer : Prioritize species with:

- High ecological relevance (e.g., Eisenia fetida for soil health).

- Genomic tools for mechanistic studies (e.g., Caenorhabditis elegans).

- Regulatory acceptance (e.g., OECD-approved species). For grant applications (e.g., NSFC), align with priorities like "Ecotoxicological Impacts of Agrochemical Metabolites" and cite preliminary data from related sulfonamide studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.